N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide is a benzamide derivative featuring a benzimidazole core fused to a phenyl ring and substituted with a bromine atom at the meta position of the benzamide moiety. These compounds are of interest in medicinal chemistry due to the benzimidazole scaffold’s known pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGROXILPMWLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide typically involves the reaction of 2-aminobenzimidazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization from ethanol or another suitable solvent .
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core: The target compound and its ethyl-linked analog () share a benzimidazole core, which enables π-π stacking and hydrogen bonding.
- Substituent Position: The bromine in the target compound is at the 3-position, whereas the benzothiazole analog () has bromine at the 2-position.
- Functional Groups : The N,O-bidentate directing group in highlights the role of auxiliary groups in metal-catalyzed reactions, a feature absent in brominated benzimidazoles but relevant for synthetic applications.
Computational and Crystallographic Insights
- Docking Studies : Tools like AutoDock Vina () and AutoDock4 () enable comparative docking analyses. For example, the 3-bromo substituent in the target compound may enhance hydrophobic interactions compared to 2-bromo analogs ().
- Crystallography : SHELX software () has been pivotal in resolving structures of related compounds (e.g., ), underscoring the importance of crystallography in validating benzamide derivatives.
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12BrN3O. The compound features a benzamide core with a bromine atom and a benzodiazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrN3O |
| Molecular Weight | 348.18 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=N2)C3=CC=C(C=C3)Br |
Research indicates that this compound exhibits various mechanisms of action:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, leading to cell lysis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM depending on the cell line .
- Antimicrobial Activity : Another research effort assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties .
Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 15 |
Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
